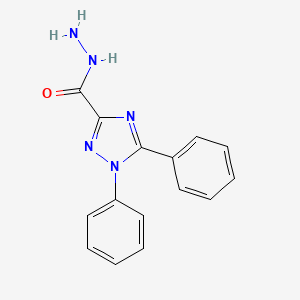
2-(2-Bromoethoxy)anisole
概要
説明
2-(2-Bromoethoxy)anisole is a chemical compound with the molecular formula C9H11BrO2 . It has an average mass of 231.086 Da and a monoisotopic mass of 229.994232 Da . It is also known by other names such as 1-(2-Bromoethoxy)-2-methoxybenzene and 2-(2-Methoxyphenoxy)ethyl Bromide .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromoethoxy)anisole consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The structure is arranged such that a bromoethoxy group is attached to an anisole base .Physical And Chemical Properties Analysis
2-(2-Bromoethoxy)anisole has a predicted density of 1.382±0.06 g/cm3 . It has a melting point of 43-45 °C and a boiling point of 135-140 °C at a pressure of 7 Torr . The compound is also reported to have a flash point of 114°C .科学的研究の応用
Environmental Presence and Origin
Halogenated anisoles like 2-(2-Bromoethoxy)anisole are significant in environmental chemistry. A study by Führer and Ballschmiter (1998) investigated bromochloromethoxybenzenes in the Atlantic Ocean's marine troposphere. They noted that halogenated methoxybenzenes (anisoles) are common in the environment, suggesting both biogenic and anthropogenic sources for different types of halogenated anisoles (Führer & Ballschmiter, 1998).
Chemical Reactions and Synthesis
Anisole derivatives undergo various chemical reactions, which have been extensively studied. For instance, Lee, Cho, and Song (2002) explored the bromination of activated arenes, including anisole, using Oxone® and sodium bromide. Their research contributes to understanding the regioselectivity and reactivity of anisole derivatives in halogenation reactions (Lee, Cho, & Song, 2002).
Catalysis and Hydrodeoxygenation
In catalysis, the hydrodeoxygenation of anisole has been a subject of interest. Lee, Wang, Wu, and Bhan (2014) investigated the vapor-phase hydrodeoxygenation of anisole over Mo2C catalysts. Their findings contribute to the understanding of how anisole derivatives undergo C–O bond cleavage, which is significant in processes like lignin valorization (Lee, Wang, Wu, & Bhan, 2014).
Photochemical Reactions
Mattay, Runsink, Piccirilli, Jens, and Cornelisse (1987) studied the photochemical cycloadditions of 1,3-dioxoles to anisole, revealing insights into the selectivities and mechanisms of these reactions. This research is crucial for understanding the behavior of anisole derivatives under photochemical conditions (Mattay et al., 1987).
Spectroscopic Analysis
Spectroscopic analysis of anisole and its derivatives, including studies on torsional barriers and rotational isomers, has been conducted by Owen and Hester (1969). They focused on the vibrational spectra of anisole and its monohalogen derivatives, providing valuable data for understanding the structural dynamics of these compounds (Owen & Hester, 1969).
Supramolecular Interactions
Research on the supramolecular interactions of anisole derivatives was conducted by Nestler, Schwarzer, and Gruber (2018). They analyzed anisole building blocks with different pendants, exploring how Br atoms influence molecular stacking and packing behavior in crystal structures (Nestler, Schwarzer, & Gruber, 2018).
Safety And Hazards
The safety data sheet for 2-(2-Bromoethoxy)anisole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .
将来の方向性
While specific future directions for 2-(2-Bromoethoxy)anisole are not mentioned in the search results, it is noted that similar compounds have been used in the development of antiviral and antiretroviral agents . This suggests potential future applications in pharmaceutical research and development.
特性
IUPAC Name |
1-(2-bromoethoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPKYRJVDJZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365183 | |
| Record name | 2-(2-Bromoethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)anisole | |
CAS RN |
4463-59-6 | |
| Record name | 1-(2-Bromoethoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-2-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromoethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-(2-bromoethoxy)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

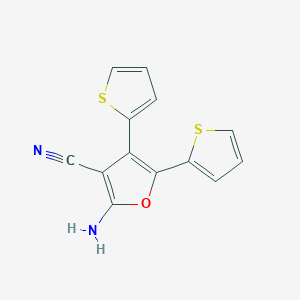
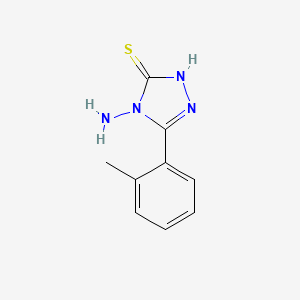
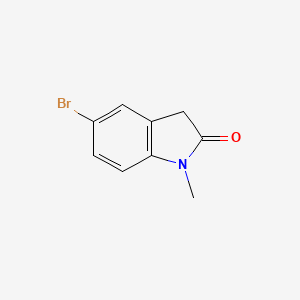


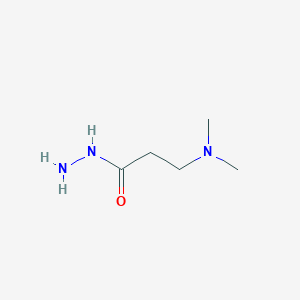

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

